Ethyl 3-bromo-2,5-difluorobenzoate
Overview
Description
Ethyl 3-bromo-2,5-difluorobenzoate is a synthetic organic compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol. This compound has gained attention in scientific research and industrial applications due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,5-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-bromo-2,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes often include the use of large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 3-bromo-2,5-difluorobenzoic acid and ethanol.
Electrophilic Aromatic Substitution: The presence of fluorine atoms activates the benzene ring for further reactions with electrophiles.
Common Reagents and Conditions
Acid Catalysts: Used in esterification reactions.
Nucleophiles: Employed in substitution reactions.
Acidic or Basic Conditions: Required for hydrolysis reactions.
Major Products Formed
3-Bromo-2,5-difluorobenzoic Acid: Formed from hydrolysis.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Ethyl 3-bromo-2,5-difluorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action of ethyl 3-bromo-2,5-difluorobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms may influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 3-bromo-2,5-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANLRIATMKUKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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